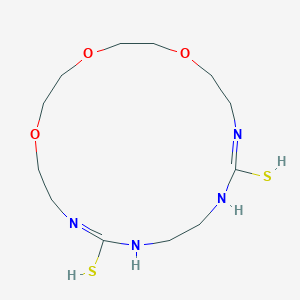
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TCBIM, and its chemical formula is C16H15ClN2O2S.
Mécanisme D'action
The mechanism of action of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide involves the inhibition of tubulin polymerization, a process that is essential for cell division. By inhibiting tubulin polymerization, TCBIM prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-chloro-N-methyl-N'-tosylbenzimidamide can induce apoptosis in cancer cells by activating the caspase pathway. TCBIM can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Moreover, TCBIM has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using (E)-4-chloro-N-methyl-N'-tosylbenzimidamide in lab experiments is its specificity towards cancer cells. TCBIM has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using TCBIM in lab experiments is its poor solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the use of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide in scientific research. One of the potential directions is the development of TCBIM derivatives with improved solubility and bioavailability. Another potential direction is the use of TCBIM in combination with other anticancer drugs to enhance their efficacy. Moreover, TCBIM can also be used in other fields, such as neurodegenerative diseases and infectious diseases, due to its anti-inflammatory properties.
Conclusion:
In conclusion, (E)-4-chloro-N-methyl-N'-tosylbenzimidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its specificity towards cancer cells and its ability to induce apoptosis make it a potential candidate for cancer therapy. However, further research is needed to explore its full potential and overcome its limitations.
Méthodes De Synthèse
The synthesis of (E)-4-chloro-N-methyl-N'-tosylbenzimidamide involves the reaction of 4-chloro-1,2-phenylenediamine with tosyl chloride and dimethylformamide, followed by the addition of methylamine. The reaction mixture is then heated at a specific temperature to obtain the desired product.
Applications De Recherche Scientifique
(E)-4-chloro-N-methyl-N'-tosylbenzimidamide has been used in various scientific research studies due to its potential applications in different fields. One of its significant applications is in the field of cancer research. Studies have shown that TCBIM can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
4-chloro-N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-9-14(10-4-11)21(19,20)18-15(17-2)12-5-7-13(16)8-6-12/h3-10H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFKULIXNFWFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B381903.png)
![[1-(6-chloropyridazin-3-yl)-1H-imidazol-2-yl]phenylphosphinate](/img/structure/B381905.png)
![3-[(quinolin-2-ylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B381907.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid](/img/structure/B381909.png)
![1-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B381911.png)
![2-[(Imidazo[1,2-a]pyrimidin-2-ylmethyl)sulfanyl]phenylamine](/img/structure/B381913.png)



![3-Bromonaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B381919.png)
